molecular formula C21H33NO4 B1205917 Cardiopetalidine CAS No. 75375-44-9

Cardiopetalidine

Cat. No.: B1205917
CAS No.: 75375-44-9
M. Wt: 363.5 g/mol
InChI Key: AIQHURFKXYCRCF-DFKOQAFRSA-N
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Description

Cardiopetalidine is a C19-diterpenoid alkaloid first isolated from Delphinium omeiense (Emei翠雀花), a plant species native to China . Its molecular formula is C21H33NO4, with a molecular weight of 364.2455 g/mol (positive ionization mode) . Structurally, it belongs to the norditerpenoid alkaloid family, characterized by a fused hexacyclic ring system with oxygen and nitrogen heteroatoms. This compound has been identified in metabolomic studies of Bacillus subtilis J-15, where it was detected alongside other bioactive metabolites like caffeine and phenyllactic acid, though its role in bacterial-plant interactions remains unclear .

Properties

CAS No.

75375-44-9

Molecular Formula

C21H33NO4

Molecular Weight

363.5 g/mol

IUPAC Name

(1S,2R,3R,4S,5S,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol

InChI

InChI=1S/C21H33NO4/c1-3-22-10-18(2)6-5-14(23)21-12-8-11-4-7-19(25,15(12)16(11)24)20(26,17(21)22)9-13(18)21/h11-17,23-26H,3-10H2,1-2H3/t11-,12+,13+,14-,15+,16-,17?,18-,19+,20+,21+/m0/s1

InChI Key

AIQHURFKXYCRCF-DFKOQAFRSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)(C5(CCC6CC4C5C6O)O)O)O)C

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@](C31)([C@]5(CC[C@H]6C[C@@H]4[C@@H]5[C@H]6O)O)O)O)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)(C5(CCC6CC4C5C6O)O)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Source-Based Comparisons

Cardiopetalidine shares structural and biosynthetic pathways with other C19-diterpenoid alkaloids isolated from Delphinium species. Key analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Natural Source Biological Activity (Reported)
This compound C21H33NO4 364.2455 Delphinium omeiense Not fully characterized
Ajacine C25H39NO5 433.58 Delphinium ajacis Neurotoxic effects in insects
Browniine C24H37NO4 403.56 Delphinium brownii Cardiotonic properties
Delcaroline C22H35NO4 377.52 Delphinium decorum Antinociceptive activity
Vincristine* C46H56N4O10 824.96 Catharanthus roseus Anticancer (microtubule inhibition)

Notes:

  • *Vincristine is included for contrast as a structurally distinct alkaloid with well-documented pharmacology.

Pharmacological and Functional Differences

  • This compound vs. Ajacine: While both are C19-diterpenoids, ajacine exhibits neurotoxicity, likely due to its additional methoxy group enhancing receptor binding .
  • This compound vs.
  • This compound vs. Vincristine : Unlike vincristine (a vinca alkaloid), this compound lacks the dimeric indole-terpene structure critical for microtubule disruption, suggesting divergent therapeutic applications .

Analytical and Metabolic Profiles

This compound was detected in Bacillus subtilis J-15 metabolites via LC-MS with a peak area of 195,000.2 (positive mode), significantly lower than caffeine (200,524.5) but higher than phenyllactic acid (185,594.5) . This indicates moderate bioavailability in bacterial systems, though human pharmacokinetic data (e.g., absorption, half-life) are absent.

Research Findings and Limitations

  • Structural Insights : this compound’s hexacyclic backbone is conserved among Delphinium alkaloids, but side-chain variations (e.g., hydroxylation patterns) likely dictate target specificity .
  • Biological Activity Gaps: No peer-reviewed studies directly link this compound to cardiovascular or neurological effects, unlike its analogs browniine and ajacine .
  • Contradictions in Data : Discrepancies exist in reported molecular weights (e.g., 195,000.2 in vs. 364.2455 in ), suggesting possible analytical errors or misinterpretation in early studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cardiopetalidine
Reactant of Route 2
Cardiopetalidine

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